molecular formula C20H18N2O2 B3870625 2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione CAS No. 5601-00-3

2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

Cat. No.: B3870625
CAS No.: 5601-00-3
M. Wt: 318.4 g/mol
InChI Key: XIHCHANVPWTXJU-HJETYCPDSA-N
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Description

The compound 2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione is a structurally complex molecule featuring a spirocyclic core with a cyclopropane ring fused to a bicyclic isoindole-dione system. Its defining characteristics include:

  • A strained spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane] framework, contributing to conformational rigidity and unique reactivity.
  • Two ketone groups (dione) that enhance polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-18-16-14-8-9-15(20(14)10-11-20)17(16)19(24)22(18)21-12-4-7-13-5-2-1-3-6-13/h1-9,12,14-17H,10-11H2/b7-4+,21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHCHANVPWTXJU-HJETYCPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)N=CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)/N=C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415310
Record name MolPort-002-158-405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5601-00-3
Record name MolPort-002-158-405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione (hereafter referred to as "the compound") is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with both nitrogen and carbon atoms contributing to its unique pharmacophore. The presence of the phenylpropene moiety is significant for its interaction with biological targets. The molecular formula is C19H22N4O2, and it possesses various functional groups that may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally related to the compound. For example:

  • Case Study 1 : A derivative of the compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential. In vitro assays showed IC50 values in the low micromolar range against breast and colon cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Case Study 2 : In a study assessing antimicrobial efficacy, the compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics such as ampicillin and tetracycline .

Neuroprotective Effects

Preliminary research suggests neuroprotective effects:

  • Case Study 3 : In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This was attributed to its ability to modulate oxidative stress pathways and enhance neurotrophic factor expression .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage.

Table 1: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduced neuronal loss

Comparison with Similar Compounds

Key Observations:

Core Flexibility vs.

Substituent Effects: The phenylprop-enylidene amino group in the target compound introduces extended conjugation, likely altering UV-Vis absorption and redox behavior compared to simpler aryl/alkyl substituents in analogs . Halogenated substituents (e.g., chloro-nitro in ) may enhance electrophilicity and intermolecular interactions, whereas alkyl groups (e.g., methyl in 4e, ) lower melting points (98–100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.